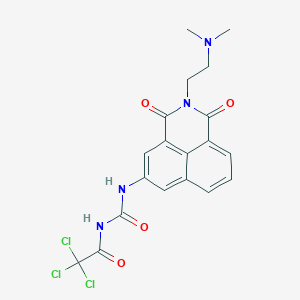
UNBS3157
Übersicht
Beschreibung
UNBS3157 is a novel derivative of amonafide, a member of the naphthalimide family of anti-tumor molecules. It is a DNA intercalating agent that has shown improved in vivo efficacy and decreased toxicity compared to its parent compound, amonafide . This compound has been developed to address the severe hematotoxicity associated with amonafide, making it a promising candidate for cancer treatment .
Vorbereitungsmethoden
Die Synthese von UNBS3157 beinhaltet die chemische Modifikation von Amonafid. Der Syntheseweg konzentriert sich auf die Modifizierung der Aminogruppe, die das Ziel der N-Acetylierung in vivo ist . Der Herstellungsprozess umfasst die folgenden Schritte:
Analyse Chemischer Reaktionen
UNBS3157 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
DNA-Interkalation: This compound interkaliert in DNA, obwohl es in Bezug auf die Interkalation fünfmal weniger wirksam ist als Amonafid.
Nicht-Topoisomerase-II-Gift: Im Gegensatz zu Amonafid wirkt this compound nicht als Topoisomerase-II-Gift.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
UNBS3157 is characterized as a DNA intercalating agent. Its design aims to avoid the metabolism that leads to the hematotoxic effects seen with amonafide, allowing for a higher maximum tolerated dose. Research indicates that this compound exhibits a three- to four-fold increase in maximum tolerated dose compared to amonafide, without inducing blood toxicity at therapeutic levels .
The mechanism by which this compound operates involves hydrolysis into UNBS5162 in physiological conditions, which is responsible for its anti-cancer effects. Studies have shown that UNBS5162 can significantly reduce the expression of proangiogenic chemokines and enhance apoptotic pathways in cancer cells .
Cancer Treatment
This compound has demonstrated significant anti-tumor activity across various cancer models:
- Leukemia: Effective in L1210 murine leukemia models.
- Breast Cancer: Showed significant efficacy against MXT-HI murine mammary adenocarcinoma.
- Prostate Cancer: Demonstrated improved survival rates in orthotopic human prostate cancer models .
The compound's ability to inhibit tumor growth while reducing toxicity makes it a promising candidate for further clinical development.
Mechanistic Studies
Research has focused on understanding the specific mechanisms by which this compound exerts its effects:
- Apoptosis Induction: Studies reveal that this compound enhances the expression of pro-apoptotic proteins like Caspase-3 and Bax while reducing anti-apoptotic proteins such as Bcl-2 in treated cells .
- Inhibition of Angiogenesis: The compound's ability to suppress CXCL chemokine production suggests potential antiangiogenic properties, which are critical for tumor growth and metastasis .
Antiplatelet and Antithrombotic Effects
Recent studies have indicated that this compound may also possess antiplatelet and antithrombotic properties. This expands its potential applications beyond oncology, suggesting utility in cardiovascular contexts where platelet activation plays a critical role .
Case Studies and Research Findings
Wirkmechanismus
UNBS3157 exerts its effects through DNA intercalation, although it is less potent than amonafide in this regard . It does not act as a topoisomerase II poison and does not induce the tumor suppressor p53 in MCF-7 cells . Instead, this compound hydrolyzes into UNBS5162, which induces apoptosis in cancer cells via the PI3K/Akt/mTOR signaling pathway .
Vergleich Mit ähnlichen Verbindungen
UNBS3157 wird mit anderen Naphthalimid-Derivaten verglichen, insbesondere mit Amonafid:
Eigenschaften
CAS-Nummer |
868962-26-9 |
|---|---|
Molekularformel |
C19H17Cl3N4O4 |
Molekulargewicht |
471.7 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide |
InChI |
InChI=1S/C19H17Cl3N4O4/c1-25(2)6-7-26-15(27)12-5-3-4-10-8-11(9-13(14(10)12)16(26)28)23-18(30)24-17(29)19(20,21)22/h3-5,8-9H,6-7H2,1-2H3,(H2,23,24,29,30) |
InChI-Schlüssel |
BZXLHTMMVVPPAF-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Kanonische SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Aussehen |
solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,2,2-trichloro-N-((2-(2-(dimethylamino)ethyl)-1,3-dioxo-2,3-dihydro-1H-benzo(de)isoquinolin-5-yl)carbamoyl)acetamide UNBS 3157 UNBS-3157 UNBS3157 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















